1H-吲唑-6-甲醛;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

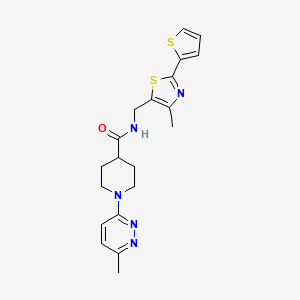

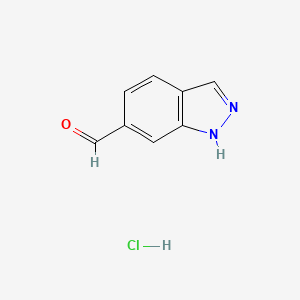

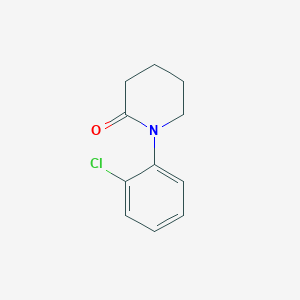

1H-Indazole-6-carboxaldehyde, also known as 6-Formyl-1H-indazole, is a chemical compound with the empirical formula C8H6N2O . It has a molecular weight of 146.15 .

Synthesis Analysis

The synthesis of 1H-Indazole-6-carboxaldehyde involves several strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis

The molecular structure of 1H-Indazole-6-carboxaldehyde consists of a benzene ring fused with a pyrazole ring. The carbaldehyde functional group is attached to the sixth carbon atom of the indazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-Indazole-6-carboxaldehyde include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical and Chemical Properties Analysis

1H-Indazole-6-carboxaldehyde is a white to yellow to brown powder . It has a melting point of 180°C to 185°C .科学研究应用

结构和光谱分析

1H-吲唑衍生物的分子间相互作用已通过 X 射线、FT-IR、FT-拉曼光谱和 DFT 计算进行了研究。例如,1H-吲唑-3-甲醛表现出显着的氢键和 π-π 相互作用,有助于其晶体堆积。这些相互作用已得到仔细分析,以了解它们对分子稳定性和反应性的影响 (Morzyk-Ociepa 等人,2021)。

合成方法

1H-吲唑衍生物的合成对于它们在各个领域的应用至关重要。1H-吲唑-3-甲醛的简要合成方法提出了一种低成本、简单的操作,适用于工业生产 (龚平,2012)。此外,已经开发出用于 2H-吲唑的铜催化一锅合成方法,展示了广泛的底物范围和官能团耐受性,强调了吲唑衍生物在合成化学中的多功能性 (拉杰什·库马尔等人,2011)。

荧光染料和探针

1H-吲唑衍生物由于其明亮的荧光和传感应用的潜力而被用于制造荧光染料和探针。例如,含有 1H-吲唑部分的吡唑基芘生色团的合成产生了在酸性环境中具有显着荧光和潜在传感能力的化合物 (Wrona-Piotrowicz 等人,2022)。这证明了 1H-吲唑衍生物在开发用于光学应用的新材料方面的潜力。

安全和危害

未来方向

作用机制

Target of Action

1H-indazole-6-carbaldehyde hydrochloride is a compound that has been studied for its potential medicinal applications Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications, including acting as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole derivatives interact with their targets to exert their effects . For instance, they can inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives are known to affect various biochemical pathways depending on their targets . For instance, they can inhibit phosphoinositide 3-kinase δ, affecting the related signaling pathways .

Result of Action

Based on the known effects of indazole derivatives, it can be inferred that this compound may have potential effects on cellular processes such as cell proliferation, inflammation, and neurotransmission .

属性

IUPAC Name |

1H-indazole-6-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O.ClH/c11-5-6-1-2-7-4-9-10-8(7)3-6;/h1-5H,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOPUVJWGXYFAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)NN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2609065.png)

![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2609067.png)

![[5-(4-Ethylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B2609068.png)

![4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2609069.png)

![4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B2609070.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2609074.png)

![3-[(N-Ethylanilino)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2609082.png)